2-propyn-1-yl 2,2-bis(trifluoromethyl)-3,4-pentadienoate
Overview
Description
2-propyn-1-yl 2,2-bis(trifluoromethyl)-3,4-pentadienoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as TFMPP and is a member of the chemical class of phenylpiperazines.
Mechanism of Action
The exact mechanism of action of TFMPP is not fully understood. However, it is believed to act on the serotonergic system in the brain, specifically on the 5-HT2A receptor. TFMPP has been found to be a partial agonist of the 5-HT2A receptor, which is involved in the regulation of mood, cognition, and perception.
Biochemical and Physiological Effects:
TFMPP has been found to have a range of biochemical and physiological effects, including increased heart rate, blood pressure, and body temperature. It has also been found to induce changes in mood, perception, and cognition. TFMPP has been found to have both stimulant and hallucinogenic effects, which make it a potentially useful tool in scientific research.
Advantages and Limitations for Lab Experiments
TFMPP has several advantages for use in lab experiments. It is relatively easy to synthesize, and its effects are well documented. TFMPP is also relatively stable, which makes it easy to store and transport. However, there are also some limitations to the use of TFMPP in lab experiments. It has been found to have some side effects, including nausea, vomiting, and anxiety. Additionally, the effects of TFMPP can be variable, which can make it difficult to interpret experimental results.
Future Directions
There are several potential future directions for research on TFMPP. One area of interest is the development of new therapeutic applications for TFMPP, particularly in the treatment of psychiatric disorders. Another area of interest is the development of new compounds that are structurally similar to TFMPP, which may have improved pharmacological properties. Additionally, further research is needed to fully understand the mechanism of action of TFMPP and its effects on the brain and body.
Conclusion:
In conclusion, TFMPP is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis method of TFMPP has been well established, and it has been extensively studied for its potential pharmacological effects. TFMPP acts on the serotonergic system in the brain and has both stimulant and hallucinogenic effects. While TFMPP has several advantages for use in lab experiments, there are also some limitations. There are several potential future directions for research on TFMPP, including the development of new therapeutic applications and the development of new compounds with improved pharmacological properties.
Scientific Research Applications
TFMPP has been extensively studied for its potential applications in various fields of scientific research. It has been found to have a range of pharmacological effects, including anxiogenic, hallucinogenic, and stimulant effects. TFMPP has also been studied for its potential therapeutic applications, including the treatment of anxiety, depression, and other psychiatric disorders.
properties
InChI |
InChI=1S/C10H6F6O2/c1-3-5-8(9(11,12)13,10(14,15)16)7(17)18-6-4-2/h2,5H,1,6H2 | |
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Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGFIKNDJOCIVIB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C=CC(C(=O)OCC#C)(C(F)(F)F)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F6O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Propargyl 2,2-bis(trifluoromethyl)-3,4-penta-dienoate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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